Isocyanide vs. Isocyanate: Irreconcilable Reactivity Divergence for MCR Compatibility
Ethyl 4-isocyanopiperidine-1-carboxylate bears an isocyanide carbon (–N≡C) that participates in α‑addition reactions with electrophiles and nucleophiles. In contrast, ethyl 4-isocyanatopiperidine-1-carboxylate (CAS 1343620-34-7, MW 198.22, formula C9H14N2O3) carries an isocyanate group (–N=C=O) that reacts solely as an electrophile . The isocyanide is required for Ugi and Passerini MCRs to form peptidomimetic α‑acylaminoamides; the isocyanate cannot participate in these transformations [1]. No head‑to‑head yield comparison is publicly available, but the structural divergence (N≡C vs. N=C=O) is absolute: interchange results in reaction failure rather than yield reduction [2].
| Evidence Dimension | Functional group identity and reaction type compatibility |
|---|---|
| Target Compound Data | Isocyanide (–N≡C), mass 182.22 Da, formula C9H14N2O2 |
| Comparator Or Baseline | Ethyl 4-isocyanatopiperidine-1-carboxylate: Isocyanate (–N=C=O), mass 198.22 Da, formula C9H14N2O3 |
| Quantified Difference | Functional group incompatibility (isocyanide vs. isocyanate); ΔMW = –16.0 Da (target lighter by one oxygen atom); ΔFormula = –O |
| Conditions | Ugi four-component reaction: amine + aldehyde + carboxylic acid + isocyanide → α‑acylaminoamide; requires isocyanide, not isocyanate [1] |
Why This Matters
Ordering the isocyanate analog for an MCR‑based library synthesis leads to immediate reaction failure, causing wasted synthesis time and material cost.
- [1] van der Heijden, G.; van Schaik, T. B.; Mouarrawis, V.; de Wit, M. J. M.; Vande Velde, C. M. L.; Ruijter, E.; Orru, R. V. A. Efficient Diastereoselective Three-Component Synthesis of Pipecolic Amides. Eur. J. Org. Chem. 2019, 6476–6481. DOI: 10.1002/ejoc.201901147. View Source
- [2] Nenajdenko, V. Isocyanide Chemistry; Wiley‑VCH, 2012. Chapter 1: General aspects of isocyanide reactivity. View Source
